molecular formula C18H19ClN2O3 B5808393 N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide

Cat. No.: B5808393
M. Wt: 346.8 g/mol
InChI Key: YIIDQSLHQHNHIJ-UHFFFAOYSA-N
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Description

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a tert-butyl group, a chloro substituent, and a nitro group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with benzylamine and tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Reduction: The major product is N-benzyl-N-tert-butyl-2-chloro-4-aminobenzamide.

    Oxidation: The major product is N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzyl and tert-butyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-tert-butyl-2-chloro-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-benzyl-N-tert-butyl-2-chloro-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

    N-benzyl-N-tert-butyl-2-chloro-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide is unique due to the presence of both a chloro and a nitro group on the benzamide core. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIDQSLHQHNHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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